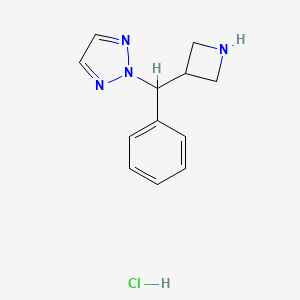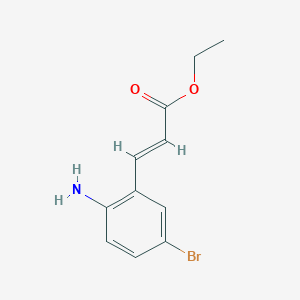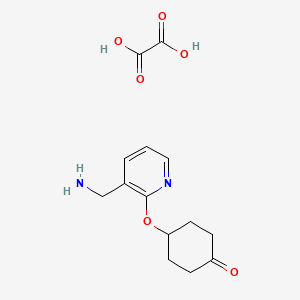![molecular formula C9H9N3O2 B1446909 Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1416241-62-7](/img/structure/B1446909.png)
Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Descripción general
Descripción
Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolo-pyrimidines involves a multicomponent reaction . The reaction includes the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Molecular Structure Analysis
The molecular structure of triazolo-pyrimidines is characterized by a five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
The Dimroth rearrangement, a type of isomerization of heterocycles, is often involved in the chemical reactions of triazolo-pyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Aplicaciones Científicas De Investigación
1. Application in Drug Discovery and Medicinal Chemistry The [1,2,4]triazolo[4,3-a]quinolines, a class of compounds that includes Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate, play a significant role in modern-day drug discovery and medicinal chemistry . They have been utilized in the design of potent and selective aldosterone synthase inhibitors with antihypertensive activity . They also show prospective antitumor , anticonvulsant , anti-inflammatory , and antimicrobial activities .
Application in Cascade Transformations
Nitroalkanes activated with polyphosphoric acid could serve as efficient electrophiles in reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . This strategy was developed for an innovative synthetic protocol employing simultaneous or sequential annulation of two different heterocyclic cores .
3. Application in the Synthesis of Heterocyclic Compounds The synthesis of heterocyclic compounds holds enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities . Developing sustainable methodologies for the synthesis of fused heterocyclic compounds is an actively pursued area of research .
4. Application in the Treatment of Cardiovascular Disorders Compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold have been utilized in the treatment of cardiovascular disorders .
5. Application in the Treatment of Type 2 Diabetes The [1,2,4]triazolo[4,3-a]pyridine scaffold is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
6. Application in the Treatment of Hyperproliferative Disorders These types of compounds have been used in the treatment of hyperproliferative disorders .
Application in Material Sciences
These types of compounds have various applications in the material sciences fields as well .
8. Application in the Development of Antiviral Agents The introduction of a heterocyclic substituent at C-5 could allow for the preparation of chimeric scaffolds with improved biological activities. This strategy was employed in the development of cytotoxic and antiviral agents .
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-6-10-11-8(12)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWHNUODSDIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
